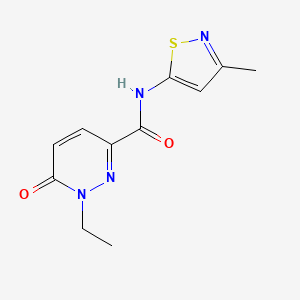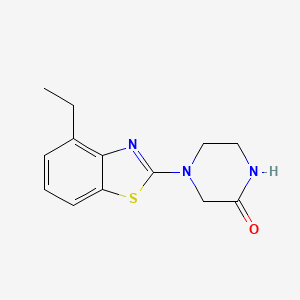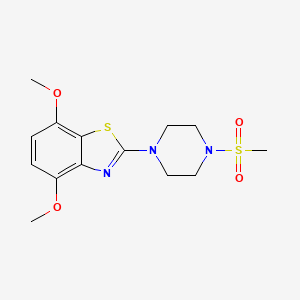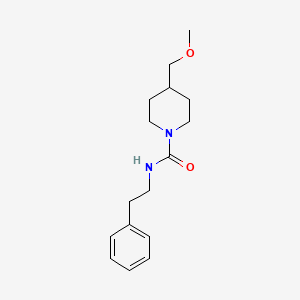
4-(methoxymethyl)-N-(4-methylphenyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methoxymethyl)-N-(4-methylphenyl)piperidine-1-carboxamide, also known as 4-MeO-MPC, is a synthetic chemical compound belonging to the piperidine chemical class. It is a structural analog of 4-MeO-PCP and is a member of the arylcyclohexylamine chemical class. 4-MeO-MPC has been the subject of scientific research due to its potential applications in various fields.
科学的研究の応用
4-(methoxymethyl)-N-(4-methylphenyl)piperidine-1-carboxamide has been studied for its potential applications in a variety of scientific fields. It has been studied for its potential as an antidepressant and anxiolytic, as well as for its potential to modulate the activity of the dopamine and serotonin systems in the brain. It has also been studied for its potential to treat opioid addiction and for its potential to treat Parkinson’s disease. In addition, 4-(methoxymethyl)-N-(4-methylphenyl)piperidine-1-carboxamide has been studied for its potential to act as an anti-inflammatory and analgesic agent, as well as for its potential to treat neuropathic pain.
作用機序
The exact mechanism of action of 4-(methoxymethyl)-N-(4-methylphenyl)piperidine-1-carboxamide is not well understood. However, it is believed to act as a monoamine reuptake inhibitor, which means that it inhibits the reuptake of the neurotransmitters dopamine, serotonin, and norepinephrine. It is also believed to act as an agonist of the sigma-1 receptor, which is involved in the regulation of calcium levels in cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(methoxymethyl)-N-(4-methylphenyl)piperidine-1-carboxamide are not well understood. However, it is believed to have antidepressant and anxiolytic effects, as well as the potential to modulate the activity of the dopamine and serotonin systems in the brain. It is also believed to have analgesic and anti-inflammatory effects.
実験室実験の利点と制限
The advantages of using 4-(methoxymethyl)-N-(4-methylphenyl)piperidine-1-carboxamide in laboratory experiments include its potential to act as an antidepressant and anxiolytic, as well as its potential to modulate the activity of the dopamine and serotonin systems in the brain. In addition, it has the potential to act as an anti-inflammatory and analgesic agent, as well as to treat neuropathic pain.
The limitations of using 4-(methoxymethyl)-N-(4-methylphenyl)piperidine-1-carboxamide in laboratory experiments include the fact that its exact mechanism of action is not well understood, as well as the fact that its biochemical and physiological effects are not yet fully understood. In addition, it is important to note that 4-(methoxymethyl)-N-(4-methylphenyl)piperidine-1-carboxamide is a Schedule 1 controlled substance in the United States and should be handled with caution.
将来の方向性
The future directions for the research of 4-(methoxymethyl)-N-(4-methylphenyl)piperidine-1-carboxamide include further exploring its potential as an antidepressant and anxiolytic, as well as its potential to modulate the activity of the dopamine and serotonin systems in the brain. In addition, further research is needed to determine its potential to treat opioid addiction, Parkinson’s disease, and neuropathic pain. Other future directions include exploring its potential as an anti-inflammatory and analgesic agent, as well as its potential to treat other diseases and disorders. Finally, further research is needed to better understand its biochemical and physiological effects.
合成法
4-(methoxymethyl)-N-(4-methylphenyl)piperidine-1-carboxamide can be synthesized by a variety of methods. One method involves the reaction of 4-methylphenylmagnesium bromide with piperidine-1-carboxylic acid in the presence of a base such as pyridine or triethylamine. The reaction yields the desired product 4-(methoxymethyl)-N-(4-methylphenyl)piperidine-1-carboxamide. Other methods of synthesis include the reaction of 4-methylphenylmagnesium bromide with ethyl 4-methoxypiperidine-1-carboxylate, the reaction of 4-methylphenylmagnesium bromide with 4-methoxy-N-methylpiperidine-1-carboxylic acid, and the reaction of 4-methylphenylmagnesium bromide with 4-methoxy-N-methylpiperidine-1-carboxylic acid.
特性
IUPAC Name |
4-(methoxymethyl)-N-(4-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12-3-5-14(6-4-12)16-15(18)17-9-7-13(8-10-17)11-19-2/h3-6,13H,7-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJFBTAYPILOFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCC(CC2)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methoxymethyl)-N-(4-methylphenyl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-ethoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426407.png)

![4,6-difluoro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426420.png)

![4-(methylsulfanyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426441.png)
![5-chloro-2-methoxy-N-(4-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide](/img/structure/B6426446.png)
![3-cyclopentyl-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B6426448.png)



![N-(3-methyl-1,2-oxazol-5-yl)-2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B6426465.png)
![2,6-difluoro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6426472.png)